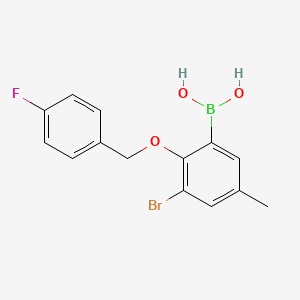

8-Fluoro-3-iodoquinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 8-fluoro-3,4-dihydroisoquinoline, a compound structurally related to 8-Fluoro-3-iodoquinoline, has been achieved through a directed ortho-lithiation reaction. This intermediate has been utilized in various transformations, including fluorine–amine exchange to yield 8-amino-3,4-dihydroisoquinolines, which are precursors for 1-substituted 8-amino-tetrahydroisoquinolines. Additionally, reduction and alkylation reactions have led to the creation of novel 1,2,3,4-tetrahydroisoquinoline derivatives, which are valuable for the synthesis of potential central nervous system drug candidates .

Molecular Structure Analysis

The molecular structure of 8-Fluoro-3-iodoquinoline-related compounds has been extensively studied. For instance, the crystal structures of 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones have been determined, revealing non-planar ligands existing in their thioamide tautomeric forms. These ligands coordinate with metal centers such as Co(III), Ni(II), and Cu(II) to form complexes with octahedral and square planar geometries . Furthermore, the reaction of phosphorus pentafluoride with 8-trimethylsiloxyquinoline has been studied, resulting in oxinato-fluorophosphoranes with a previously unobserved intramolecular N→P coordinate bond, indicating a strong interaction between the nitrogen atom of the quinoline and the phosphorus atom .

Chemical Reactions Analysis

8-Fluoro-3-iodoquinoline and its derivatives have been involved in various chemical reactions. For example, 8-hydroxyquinoline derivatives have been used to develop metal ion sensors, such as fluoroionophores and chemodosimeters, which exhibit selective fluorescence enhancement or quenching in the presence of specific metal ions like Hg2+ . These reactions are crucial for the development of selective sensors for environmental and biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Fluoro-3-iodoquinoline-related compounds have been explored through various studies. The synthesized complexes of 8-hydroxyquinoline derivatives have shown enhanced antiproliferative activity against breast cancer cell lines, indicating potential therapeutic applications . Additionally, the effect of high pressure on the crystal structure and charge transport properties of a related complex, (2-fluoro-3-pyridyl)(4-iodophenyl)borinic 8-oxyquinolinate, has been investigated, revealing that hydrostatic pressure does not significantly affect the dominant charge transport mechanism in the material .

Applications De Recherche Scientifique

Photoinduced Tautomerization and Solvation Effects

8-Hydroxyquinoline, a relative of 8-Fluoro-3-iodoquinoline, demonstrates intriguing photoinduced tautomerization and solvation effects. It acts as a fluorogenic ligand, with its fluorescence properties significantly influenced by the solvent used. In water, it undergoes intermolecular proton transfers, while in organic solvents, it forms stable dimers that affect its fluorescence characteristics (Bardez et al., 1997).

Corrosion Detection

8-Hydroxyquinoline has been successfully used as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection. Its ability to exhibit fluorescence upon chelate formation with iron ions makes it valuable for early-stage corrosion detection in materials like St-37 steel (Roshan et al., 2018).

Phototoxicity Studies

A study on fluoroquinolone derivatives, including those with fluoro substituents at the 8 position, revealed important insights into their photostability and phototoxicity. Modifications at the 8 position were found to significantly influence these properties, which is crucial for developing safer antibacterial agents (Marutani et al., 1993).

Metal Ion Sensing

The use of 8-Hydroxyquinoline derivatives, including those with fluorine substitutions, has been explored for metal ion sensing. Their ability to form complexes with various metal ions and exhibit fluorescence changes is valuable for developing sensor arrays and detecting cations in different applications (Palacios et al., 2007).

Antibacterial Properties

Research on 8-nitrofluoroquinolone derivatives, which may include similar structures to 8-Fluoro-3-iodoquinoline, shows promising antibacterial properties against both Gram-positive and Gram-negative strains. This highlights the potential of such compounds in developing new antibacterial agents (Al-Hiari et al., 2007).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

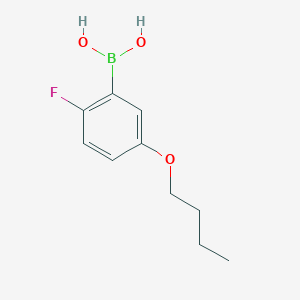

IUPAC Name |

8-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDRCQPNBZLTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585324 | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-3-iodoquinoline | |

CAS RN |

866782-59-4 | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866782-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.